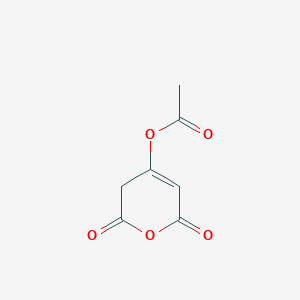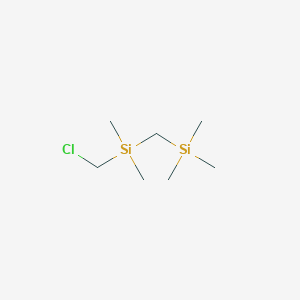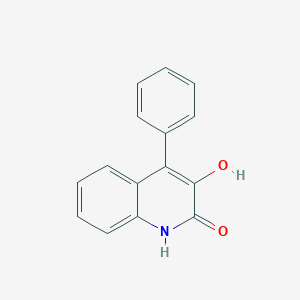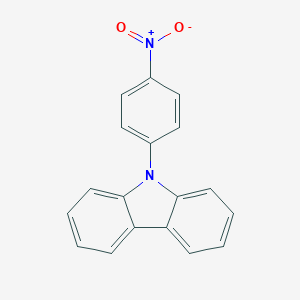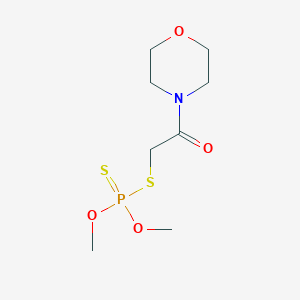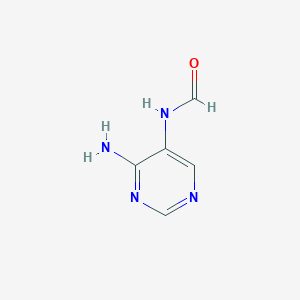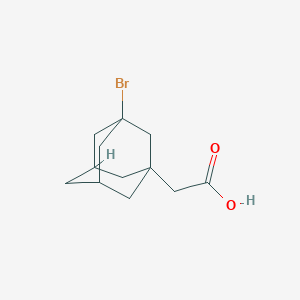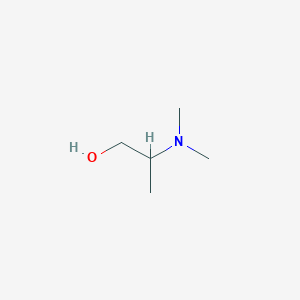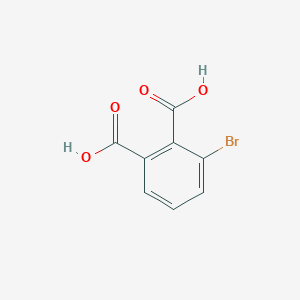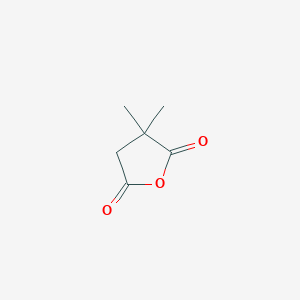
2,2-Dimethylsuccinic anhydride
Vue d'ensemble
Description
2,2-Dimethylsuccinic anhydride is an organic compound with the molecular formula C₆H₈O₃. It is a derivative of succinic anhydride, where two methyl groups are attached to the second carbon atom. This compound is known for its reactivity and is used in various chemical synthesis processes .
Applications De Recherche Scientifique
2,2-Dimethylsuccinic anhydride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of dyes, coatings, and plasticizers
Mécanisme D'action
Target of Action
2,2-Dimethylsuccinic anhydride (DMAA) is an organic compound used as an intermediate in organic synthesis . It is primarily used in the synthesis of various organic compounds such as polyesters, esters, and polyurethanes . .
Mode of Action
As an anhydride of a dicarboxylic acid, DMAA can react with alcohols to form esters and with amines to form amides . These reactions are commonly used in the synthesis of polymers, where DMAA can act as a cross-linking agent. The exact mode of action would depend on the specific reaction conditions and the other reactants present.
Biochemical Pathways
As a chemical intermediate, its primary role is in the synthesis of other compounds rather than direct involvement in biological pathways .
Pharmacokinetics
The pharmacokinetics of DMAA, including its absorption, distribution, metabolism, and excretion (ADME), are not well-documented. As a small organic molecule, it is likely to be absorbed well in the gastrointestinal tract if ingested. Its distribution within the body, metabolism, and excretion would depend on its chemical properties and the specific biological context .
Action Environment
The action of DMAA, like that of many other chemical compounds, can be influenced by various environmental factors. These can include temperature, pH, and the presence of other chemicals that can react with DMAA. For example, DMAA is soluble in alcohol and ether, and slightly soluble in nonpolar solvents such as petroleum ether . Its reactivity and stability can also be affected by these factors.
Safety and Hazards
Analyse Biochimique
Cellular Effects
It is known that it has a stimulating smell and can cause irritation to the eyes, skin, and respiratory tract .
Molecular Mechanism
It is known that it is the more sterically hindered carbonyl group that is preferentially attacked by nucleophiles .
Temporal Effects in Laboratory Settings
It is known that it has a boiling point of 219-220 °C .
Metabolic Pathways
It is known that it can be used as an intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2-Dimethylsuccinic anhydride is typically synthesized through the reaction of 2,2-dimethylsuccinic acid with an anhydride-forming reagent. Common reagents include thionyl chloride and phosphorus trichloride. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethylsuccinic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 2,2-dimethylsuccinic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Alcoholysis: Requires the presence of an alcohol and often a catalyst such as sulfuric acid.
Aminolysis: Involves the use of amines and sometimes a base to facilitate the reaction.
Major Products:
Hydrolysis: 2,2-Dimethylsuccinic acid.
Alcoholysis: 2,2-Dimethylsuccinic esters.
Aminolysis: 2,2-Dimethylsuccinic amides
Comparaison Avec Des Composés Similaires
Succinic Anhydride: Lacks the two methyl groups, making it less sterically hindered and more reactive.
Glutaric Anhydride: Contains a five-membered ring, leading to different reactivity and applications.
Maleic Anhydride: Contains a double bond, making it more reactive towards nucleophiles.
Uniqueness: 2,2-Dimethylsuccinic anhydride is unique due to the presence of the two methyl groups, which provide steric hindrance and influence its reactivity. This makes it suitable for specific applications where controlled reactivity is desired .
Propriétés
IUPAC Name |
3,3-dimethyloxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-6(2)3-4(7)9-5(6)8/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJPFLIEHGFXGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169620 | |
| Record name | 2,2-Dimethylsuccinic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17347-61-4 | |
| Record name | 2,2-Dimethylsuccinic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17347-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethylsuccinic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017347614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethylsuccinic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydro-3,3-dimethylfuran-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.594 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-DIMETHYLSUCCINIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL903A7H7V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,2-dimethylsuccinic anhydride influence mitochondrial activity?
A: Research suggests that this compound can induce rapid potassium ion uptake in mitochondria when specific conditions are met. [] This effect is observed in the presence of gramicidin, potassium ions, and an energy source derived from endogenous substrates. [] Notably, the effect is inhibited by rotenone, antimycin, and 2,4-dinitrophenol, indicating involvement of the mitochondrial electron transport chain. [] While the exact mechanism remains unclear, the anhydride bond and structural specificity of this compound appear crucial. [] This finding suggests a potential role of this compound in modulating mitochondrial function. You can find more details in this research: .
Q2: Can this compound be used to modify surfaces for material science applications?
A: Yes, research demonstrates the use of this compound in modifying surfaces to create charge-reversible substrates. [] Specifically, it's used to protect amino groups on a surface via amidation. [] This protection can be reversed at acidic pH, leading to the hydrolysis of amide bonds and regeneration of amino groups, effectively switching the surface charge. [] This charge-reversal property is valuable for fabricating large-area 2D microgel colloidal crystals. [] The controlled assembly of microgel spheres exploits the dynamic charge switching facilitated by the this compound modification. [] You can find more details in this research: .
Q3: How does the structure of this compound affect its reactivity in chemical reactions?
A: Computational chemistry studies provide insights into the reactivity of this compound. [] Specifically, ab initio calculations suggest that the steric hindrance imposed by the two methyl groups in this compound influences its regioselectivity during hydride reductions. [] The preferred conformation of the anhydride ring and the antiperiplanar alignment of the attacking hydride ion with specific bonds play crucial roles in determining the product outcome. [] These findings highlight the importance of steric and conformational factors in reactions involving this compound. For a deeper understanding, refer to this research: .
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one](/img/structure/B94299.png)

